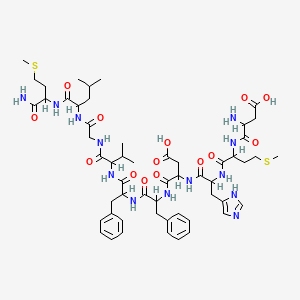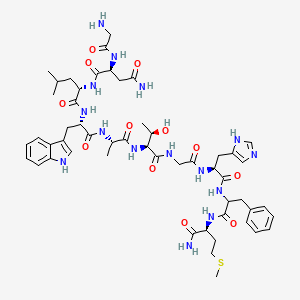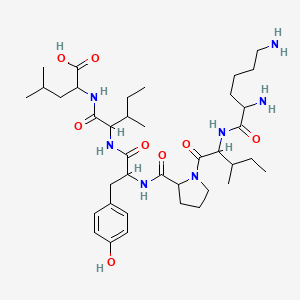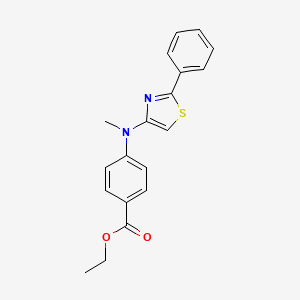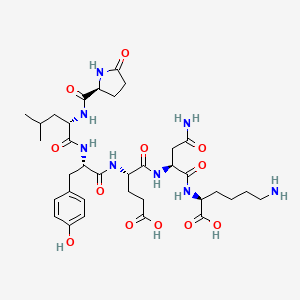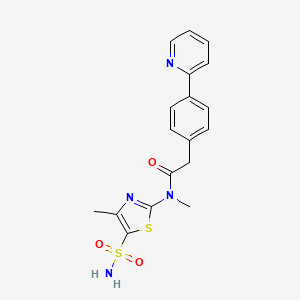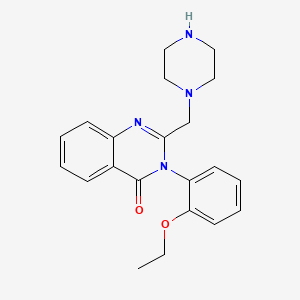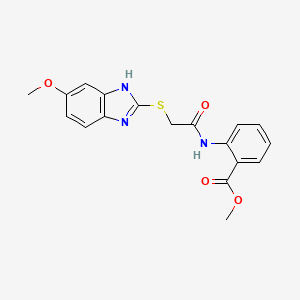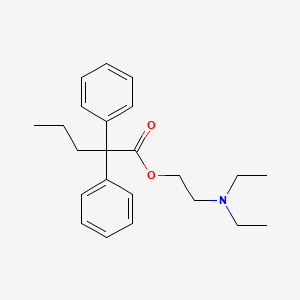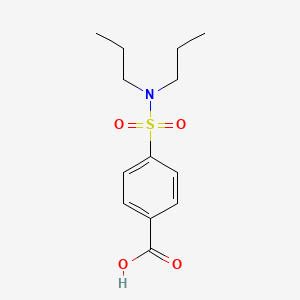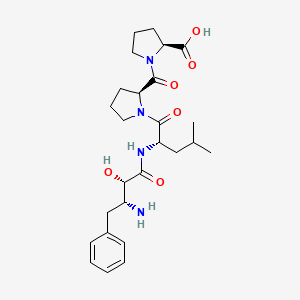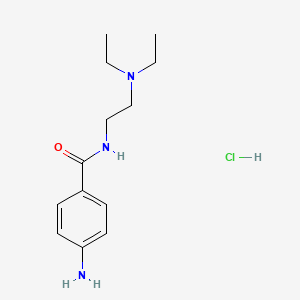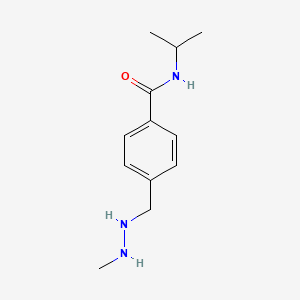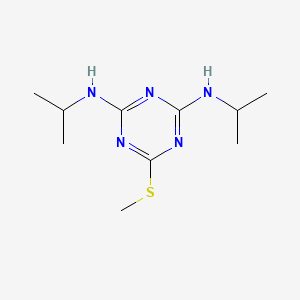
Psoroma酸
概要
説明
Psoromic acid is a β-orcinol depsidone with the molecular formula C18H14O8 . It is known to inhibit herpes simplex viruses type 1 and type 2, and also inhibits the RabGGTase . Psoromic acid is found in antarctic lichens .
Molecular Structure Analysis
Psoromic acid is a β-orcinol depsidone with the molecular formula C18H14O8 . Further structure-activity relationship analysis suggested a minimal structure .Physical and Chemical Properties Analysis
Psoromic acid has a molecular weight of 358.30 and a formula of C18H14O8 . More specific physical and chemical properties are not provided in the search results.科学的研究の応用
単純ヘルペスウイルスに対する抗ウイルス作用
Psoroma酸は、単純ヘルペスウイルス1型および2型(HSV-1およびHSV-2)の強力な阻害剤として同定されています。この酸は、これらのウイルスの複製に対して有意な阻害効果を示します。 注目すべきは、この酸はHSV-1 DNAポリメラーゼも不活性化することです。これは、ウイルスの複製サイクルにおいて重要な酵素です 。これは、アシクロビルなどの標準的な抗ウイルス薬に対する代替または補完的な治療としての可能性を示唆しています。
抗酸化作用
研究によると、Psoroma酸は強力な抗酸化作用を有しています。これは、酸化ストレスが神経変性疾患、癌、心臓血管疾患など、さまざまな疾患に関与しているため重要です。 Psoroma酸の抗酸化作用は、これらの状態の軽減と、酸化損傷からの細胞の保護に役立つ可能性があります .
酵素阻害
Psoroma酸は、特定の酵素を効果的に阻害することが報告されています。そのような酵素の1つはRabGGTaseです。これは、多くのタンパク質の翻訳後修飾に関与しています。 この酵素を阻害することにより、Psoroma酸はさまざまな細胞プロセスに影響を与え、そのような修飾が役割を果たす疾患における潜在的な治療的用途を持っています .
抗菌作用
この化合物は抗菌作用を示し、新しい抗生物質または消毒剤の開発に役立つ可能性があります。 微生物の増殖と戦う能力は、感染症の治療における潜在的な用途を備えた生物活性分子としての多用途性を高めています .
抗癌および抗腫瘍活性
研究では、Psoroma酸の抗癌および抗腫瘍の可能性が検討されています。癌細胞の増殖を阻害する能力により、癌治療におけるさらなる研究の対象となっています。 この化合物は、さまざまな癌に対する有効性を高めるために、単独で、または他の治療と組み合わせて使用できます .
心臓血管保護
Psoroma酸の抗酸化作用は、心臓血管保護における役割も示唆しています。 酸化ストレスを軽減することにより、動脈硬化症、高血圧、その他の心臓関連疾患などの状態を予防または軽減するのに役立つ可能性があります .
胃保護効果
Psoroma酸には胃保護効果があることを示唆する証拠があります。 これは、胃の粘膜を潰瘍やその他の損傷から保護するのに役立ち、さまざまな消化器疾患の治療に役立つ可能性があります .
結核治療における可能性
抗菌作用を考えると、Psoroma酸は結核治療における可能性が検討されています。 この用途は、特に薬剤耐性結核菌の増加を考えると関連しており、新しい治療薬の開発が不可欠です .
作用機序
Target of Action
Psoromic acid, a bioactive lichen-derived compound, primarily targets Rab geranylgeranyl transferase (RabGGTase) , an enzyme responsible for the prenylation of Rab proteins . It also inhibits herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2) , along with the inhibitory effect on HSV-1 DNA polymerase , a key enzyme that plays an essential role in HSV-1 replication cycle .
Mode of Action
Psoromic acid potently and selectively inhibits RabGGTase with an IC50 value of 1.3 µM . It forms largely hydrophobic interactions with the isoprenoid binding site of RabGGTase and attaches covalently to the N-terminus of the α subunit . This covalent binding seems to potentiate its interaction with the active site and explains the selectivity of psoromic acid for RabGGTase . Furthermore, psoromic acid effectively inhibits HSV-1 DNA polymerase with respect to dTTP incorporation in a competitive inhibition mode .
Biochemical Pathways
Psoromic acid’s action on RabGGTase affects the prenylation of Rab proteins, key organizers of intracellular vesicular transport . Its inhibitory action against HSV-1 DNA polymerase affects the HSV-1 replication cycle . It also exhibits a competitive type of HMGR inhibition and mixed type of ACE (angiotensin converting enzyme) inhibition .
Pharmacokinetics
The compound’s potent and selective inhibition of rabggtase and hsv-1 dna polymerase suggests it may have good bioavailability .
Result of Action
Psoromic acid’s action results in notable inhibition of HSV-1 and HSV-2 replication . It also inhibits HSV-1 DNA polymerase, a key enzyme in the HSV-1 replication cycle . The compound’s action on RabGGTase affects the function of Rab proteins, potentially impacting intracellular vesicular transport .
Action Environment
Environmental factors can influence the action of psoromic acid. For instance, the presence of copper in the environment can lead to the formation of a copper-psoromic acid complex within specific areas of lichens, leading to unusual coloration
将来の方向性
Psoromic acid has shown potential in treating diseases like cancer, tuberculosis, and cardiovascular disease . The proven therapeutic properties of Psoromic acid suggest future clinical research in a larger sample size for the pharmacological acceptance of its antioxidant, antimicrobial, and anticancer effects . The review may broaden the scope of knowledge of researchers to study pharmacokinetics, molecular mechanisms, efficacy, and drug safety of Psoromic acid and its derivatives .
生化学分析
Biochemical Properties
Psoromic acid plays a crucial role in various biochemical reactions. It is known to inhibit herpes simplex viruses type 1 and type 2 by inactivating HSV-1 DNA polymerase . Additionally, psoromic acid inhibits Rab geranylgeranyl transferase (RabGGTase), an enzyme responsible for the prenylation of Rab proteins, which are key organizers of intracellular vesicular transport . The interaction between psoromic acid and RabGGTase involves covalent binding to the enzyme’s active site, leading to selective inhibition .
Cellular Effects
Psoromic acid exhibits a range of effects on different cell types and cellular processes. It has been shown to possess antioxidative, enzyme inhibitory, antimicrobial, and anticancer properties . In cancer cells, psoromic acid induces apoptosis and inhibits cell proliferation by modulating cell signaling pathways and gene expression . Furthermore, psoromic acid has been reported to alleviate inflammation in RAW264.7 cells by inhibiting the activation of NF-κB and P38 signaling pathways .
Molecular Mechanism
The molecular mechanism of psoromic acid involves its interaction with specific biomolecules. Psoromic acid inhibits HSV-1 DNA polymerase by acting as a non-nucleoside inhibitor, competitively inhibiting dTTP incorporation . Additionally, psoromic acid selectively inhibits RabGGTase by covalently binding to the enzyme’s active site, thereby preventing the prenylation of Rab proteins . These interactions result in the inhibition of viral replication and disruption of intracellular vesicular transport.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of psoromic acid have been observed to change over time. Psoromic acid exhibits stability under standard conditions, but its activity may degrade over extended periods . Long-term studies have shown that psoromic acid maintains its antiviral and anticancer properties, although its efficacy may diminish with prolonged exposure . Additionally, psoromic acid’s antioxidative and enzyme inhibitory effects have been consistent in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of psoromic acid vary with different dosages in animal models. At lower doses, psoromic acid exhibits therapeutic effects, such as antiviral and anticancer activities . At higher doses, psoromic acid may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
Psoromic acid is involved in several metabolic pathways. It interacts with enzymes such as RabGGTase, affecting the prenylation of Rab proteins . Additionally, psoromic acid influences metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism . These interactions contribute to its diverse biological activities, including antiviral, antibacterial, and anticancer effects .
Transport and Distribution
Psoromic acid is transported and distributed within cells and tissues through specific transporters and binding proteins . It accumulates in certain cellular compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The localization and accumulation of psoromic acid are influenced by its interactions with transporters and binding proteins, which facilitate its movement across cellular membranes .
Subcellular Localization
The subcellular localization of psoromic acid plays a critical role in its activity and function. Psoromic acid is primarily localized in the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications, such as prenylation, direct psoromic acid to specific compartments or organelles, enhancing its efficacy . These targeting signals ensure that psoromic acid reaches its intended sites of action within the cell.
特性
IUPAC Name |
10-formyl-9-hydroxy-3-methoxy-4,7-dimethyl-6-oxobenzo[b][1,4]benzodioxepine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O8/c1-7-4-11(20)10(6-19)15-13(7)18(23)26-14-8(2)12(24-3)5-9(17(21)22)16(14)25-15/h4-6,20H,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCWJKJZOHOLEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=CC(=C3C)OC)C(=O)O)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70223264 | |
| Record name | Parellic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70223264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7299-11-8 | |
| Record name | Psoromic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7299-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Parellic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007299118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Psoromic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92186 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Parellic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70223264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does psoromic acid exert its anti-cancer activity?
A1: Psoromic acid has been shown to inhibit Rab geranylgeranyl transferase (RabGGTase) []. This enzyme is crucial for the prenylation of Rab GTPases, proteins involved in intracellular vesicle transport, a process often dysregulated in cancer cells.
Q2: Can you elaborate on the interaction between psoromic acid and RabGGTase?
A2: Psoromic acid binds to the isoprenoid binding site of RabGGTase primarily through hydrophobic interactions []. Furthermore, it forms a covalent bond with the N-terminus of the α subunit of RabGGTase []. This covalent interaction is thought to contribute to the compound's selectivity for RabGGTase over other prenyltransferases.
Q3: What is the significance of the N-terminal interaction of psoromic acid with RabGGTase?
A3: RabGGTase is unique among protein prenyltransferases in that it is autoinhibited by its N-terminal αHis2 residue, which coordinates with the catalytic zinc ion []. Psoromic acid binding to the N-terminus might disrupt this autoinhibition, leading to enhanced inhibition of the enzyme.
Q4: Besides its effect on RabGGTase, does psoromic acid target any other enzymes?
A4: Yes, research suggests that psoromic acid also inhibits UDP-galactopyranose mutase (UGM) and arylamine-N-acetyltransferase (TBNAT) in Mycobacterium tuberculosis []. These enzymes are crucial for mycobacterial cell wall synthesis and drug resistance, respectively.
Q5: How does the inhibition of UGM and TBNAT contribute to the antimycobacterial activity of psoromic acid?
A5: Inhibition of UGM disrupts the formation of the mycobacterial cell wall, making the bacteria more susceptible to external stresses []. Blocking TBNAT could potentially overcome drug resistance mechanisms employed by M. tuberculosis [].
Q6: Does psoromic acid exhibit any antiviral activity?
A6: Yes, studies have shown that psoromic acid possesses potent inhibitory activity against Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2) [].
Q7: What is the mechanism of action for psoromic acid's antiviral activity?
A7: Psoromic acid has been identified as a non-nucleoside inhibitor of HSV-1 DNA polymerase, a key enzyme in viral replication []. It competitively inhibits the incorporation of dTTP by the polymerase, thereby disrupting viral DNA synthesis.
Q8: What is the molecular formula and weight of psoromic acid?
A8: The molecular formula of psoromic acid is C18H14O8, and its molecular weight is 358.3 g/mol [].
Q9: Are there any specific spectroscopic data that help identify psoromic acid?
A9: Yes, psoromic acid can be characterized using techniques like 1H NMR spectroscopy []. Its characteristic signals in the NMR spectrum, along with other spectroscopic data, aid in its identification and structural confirmation.
Q10: Has the stability of psoromic acid been studied under different conditions?
A10: While specific stability data might be limited in the provided research, it's generally understood that natural products like psoromic acid can degrade under certain conditions. Further research focusing on its stability profile would be beneficial.
Q11: Is there any information on the material compatibility of psoromic acid for various applications?
A11: The provided research focuses primarily on the biological activity of psoromic acid. Exploring its compatibility with different materials would be crucial for developing specific applications, such as in pharmaceutical formulations or biomaterials.
Q12: Does psoromic acid exhibit any catalytic properties?
A12: The current research primarily highlights the inhibitory properties of psoromic acid against specific enzymes. There is no evidence to suggest that it possesses catalytic activity itself.
Q13: Have computational methods been employed to study psoromic acid?
A13: Yes, molecular docking studies have been conducted to understand the interaction of psoromic acid with its target enzymes [, , ]. These simulations provide insights into the binding mode and affinity of psoromic acid.
Q14: What structural features are essential for the biological activity of psoromic acid?
A14: Studies suggest that the depsidone core of psoromic acid, with its 3-hydroxyl and 4-aldehyde motif, is crucial for binding to RabGGTase []. Modifications to this core structure could potentially alter its activity and selectivity.
Q15: Are there any ongoing efforts to develop targeted delivery systems for psoromic acid?
A15: While the provided research doesn't delve into specific drug delivery strategies for psoromic acid, targeted delivery approaches could enhance its therapeutic efficacy. Nanoparticle-based systems or antibody-drug conjugates could potentially deliver psoromic acid specifically to cancer cells or sites of viral infection.
Q16: Has the environmental impact of psoromic acid been assessed?
A16: The research primarily focuses on the biological activity of psoromic acid. Further studies are needed to evaluate its potential environmental impact and degradation pathways.
Q17: What is known about the solubility of psoromic acid?
A18: Psoromic acid has been shown to have limited solubility in water, with a reported solubility of 7 ppm []. This limited solubility could potentially impact its bioavailability and therapeutic applications.
Q18: Are there any known alternatives or substitutes for psoromic acid in its potential applications?
A18: While the research highlights psoromic acid's unique properties, other natural products or synthetic compounds might offer similar activities. Exploring alternative options could provide a broader perspective on potential therapies.
Q19: How has the research on psoromic acid evolved over time?
A20: The provided research showcases the evolving understanding of psoromic acid. Initially studied for its presence in lichens [, , , ], recent studies have explored its potential therapeutic benefits, highlighting its anti-cancer [, ], antiviral [], and antimycobacterial [] activities.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
